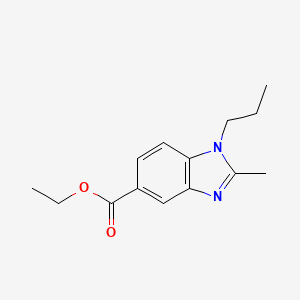

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Description

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a substituted benzodiazole derivative characterized by a propyl group at the N1 position, a methyl group at the C2 position, and an ethyl ester moiety at the C5 position.

Key structural features include:

- Benzodiazole core: A fused bicyclic system with two nitrogen atoms at positions 1 and 2.

Properties

IUPAC Name |

ethyl 2-methyl-1-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPRGZHDOGBLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1-propyl-1,3-diaminobenzene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Typical reagents include alkyl halides and nucleophiles like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium methoxide.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Reduced benzodiazole derivatives.

Substitution: Alkylated or halogenated benzodiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals by serving as a precursor or intermediate in multi-step synthetic pathways .

Reagent in Organic Reactions

The compound can act as a reagent in different organic reactions, including nucleophilic substitutions and condensation reactions. Its ability to form stable intermediates makes it valuable in synthetic methodologies aimed at creating specific functional groups or scaffolds .

Biological Activities

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system disorders. Preliminary studies suggest that derivatives of benzodiazole compounds can interact with neurotransmitter systems, indicating potential use as anxiolytics or antidepressants .

Case Study 1: Synthesis of Benzodiazole Derivatives

In a study focusing on the synthesis of benzodiazole derivatives, this compound was successfully used as a precursor. The derivatives demonstrated enhanced biological activity against various pathogens, highlighting the importance of structural modifications on efficacy .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment was conducted to evaluate the antimicrobial properties of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzodiazole/benzimidazole derivatives, highlighting substituent variations, molecular properties, and applications:

Key Comparative Insights :

Substituent Effects on Reactivity and Bioactivity :

- Brominated Derivatives (e.g., Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate): The bromo group at C7 facilitates Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .

- Imidazole/Propyl Hybrids (e.g., Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate): The imidazole moiety introduces hydrogen-bonding capability, critical for interactions with biological targets like enzymes or receptors .

Synthetic Methodologies: Esterification Strategies: Methyl and ethyl esters are typically introduced via refluxing carboxylic acid derivatives with alcohols (e.g., methanol or ethanol) under acidic conditions, as seen in analogous benzoxazole syntheses . Heterocyclic Functionalization: Propyl chains with terminal heterocycles (e.g., imidazole) are appended using nucleophilic substitution or click chemistry, as demonstrated in benzimidazole derivatives .

Crystallographic and Structural Data :

- Crystal Packing : Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 15.8554 Å, b = 15.3988 Å, c = 16.2292 Å, highlighting the influence of bulky substituents on molecular packing .

- Hydrogen Bonding : Imidazole-containing analogs exhibit intermolecular N–H···O and C–H···O interactions, stabilizing the crystal lattice .

Biological Relevance :

Biological Activity

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 246.31 g/mol. Its structure includes a benzodiazole ring, contributing to its stability and reactivity in various biological environments. The compound's unique substitution pattern may influence its biological activity compared to other benzodiazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that it could inhibit certain enzymes involved in disease pathways, which is crucial for its potential use in treating conditions such as cancer and infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives from the benzodiazole family showed promising results in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies involving similar benzodiazole derivatives have reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative activity against non-small cell lung cancer and breast cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Anticancer Research : A study evaluated the cytotoxic effects of benzodiazole derivatives on human monocytic cell lines (U937) and melanoma cells (B16-F10). Results indicated that many derivatives exhibited IC50 values in the sub-micromolar range, suggesting potent anticancer activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against clinical isolates of bacteria. The results showed effective inhibition against strains resistant to common antibiotics, indicating the potential for developing new antimicrobial agents .

Applications in Medicine and Industry

This compound has several potential applications:

- Pharmaceutical Development : Due to its biological activities, it is being investigated as a candidate for drug development targeting various diseases including infections and cancers.

- Material Science : The compound's chemical properties make it suitable for use in developing advanced materials with specific functionalities .

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds within the benzodiazole family along with their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 1-methylbenzodiazole-5-carboxylate | Exhibits similar biological activity | |

| Methyl 2-methylbenzodiazole-5-carboxylate | Known for antimicrobial properties | |

| Propyl 1,3-benzodiazole-5-carboxylic acid | Potential anticancer activity |

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of substituted benzodiazole precursors with alkylating agents. A common approach (adapted from similar benzodiazole derivatives) uses:

- Reagents : 2-aminobenzothiazole derivatives, propyl halides, and ethyl chloroformate.

- Conditions : Base catalysts (e.g., triethylamine) in anhydrous solvents (e.g., DMF or THF) under nitrogen at 60–80°C for 6–12 hours .

Optimization : Yield improvements (>75%) are achieved via slow reagent addition and controlled temperature. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is structural validation performed for this compound, and which analytical techniques are critical?

Answer:

Post-synthesis validation requires:

- NMR : and NMR to confirm substituent positions (e.g., methyl at C2, propyl at N1) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 263.12) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion angles. For example, C2–N1–C7 bond angles average 123° .

Advanced: How do structural modifications at the 7-position influence biological activity compared to the parent compound?

Answer:

Substituents at the 7-position significantly alter bioactivity:

| Compound | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Ethyl 2-methyl-1-propyl... | Confirmed | Strong | Moderate |

| 7-Bromo analog | High | Moderate | High |

| 7-Chloro analog | Moderate | Weak | Low |

The bromine atom enhances halogen bonding with biological targets (e.g., kinase active sites), improving antitumor potency .

Advanced: What crystallographic strategies resolve discrepancies in reported bond lengths or angles?

Answer:

Contradictions in structural data (e.g., C–N bond lengths varying by 0.05 Å across studies) are addressed by:

- High-Resolution Data : Collecting datasets at ≤100 K to reduce thermal motion artifacts .

- SHELXL Refinement : Using restraints for anisotropic displacement parameters and validating via R-factor convergence (<5%) .

- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) identifies packing motifs that stabilize the crystal lattice .

Advanced: How can researchers reconcile conflicting biological activity data in different assay systems?

Answer:

Contradictions arise from assay-specific variables. Mitigation strategies include:

- Dose-Response Curves : Standardizing IC measurements across multiple cell lines (e.g., HCT-116 vs. MCF-7) .

- Solvent Controls : Using DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Target Validation : siRNA knockdowns confirm on-target effects (e.g., caspase-3 activation in apoptosis assays) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2), prioritizing poses with ∆G ≤ -8 kcal/mol .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Hammett constants correlate electron-withdrawing substituents (e.g., Br at C7) with enhanced kinase inhibition .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste contractors .

- Ventilation : Use fume hoods due to moderate volatility (vapor pressure ~0.1 mmHg at 25°C) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : Degrades rapidly at pH >10 (hydrolysis of ester group); buffers (pH 6–8) recommended for bioassays .

- Thermal Stability : Stable ≤80°C (TGA data), but autoclaving causes decomposition. Sterilize via 0.22 µm filtration .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis λ 290 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.